Benzo[c]isothiazol-5-ylboronic acid
Description
Significance of Arylboronic Acids as Synthetic Intermediates and Modulators in Medicinal Chemistry
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence in modern organic synthesis is substantial, largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. musechem.comsigmaaldrich.com This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. sigmaaldrich.comrsc.org Arylboronic acids are favored for this role due to their stability, low toxicity, and commercial availability. rsc.orgnih.gov Beyond their utility in creating C-C bonds, they are also employed in the formation of carbon-heteroatom bonds, further broadening their synthetic applications. rsc.orgnih.gov
In the field of medicinal chemistry, the interest in arylboronic acids has grown significantly. musechem.comnih.gov This was spurred by the approval of drugs like Bortezomib (Velcade), a proteasome inhibitor containing a boronic acid moiety, used in cancer therapy. nih.govrsc.org The boronic acid group can form reversible covalent bonds with nucleophilic residues in biological targets, such as the active site of enzymes, making them effective modulators of protein function. researchgate.net This unique binding mechanism has led to the development of other approved drugs, including the β-lactamase inhibitor Vaborbactam and the multiple myeloma treatment Ixazomib. nih.gov The versatility and biological activity of the boronic acid functional group continue to make it an attractive component in the design of new therapeutic agents. nih.govresearchgate.net
The Benzo[c]isothiazole (B8754907) and Related Heterocyclic Scaffolds in Organic and Biological Research
The benzo[c]isothiazole scaffold is a fused heterocyclic system consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. Isothiazole and its benzo-fused analogues are important structural motifs found in a variety of biologically active compounds. arkat-usa.orgmdpi.com The presence of both sulfur and nitrogen atoms in the heterocyclic ring imparts specific electronic and steric properties that can facilitate interactions with biological macromolecules. arkat-usa.org
While research on the specific benzo[c]isothiazole isomer is less extensive than its benzo[d]isothiazole counterpart, the broader isothiazole family has demonstrated a wide range of biological activities. arkat-usa.orgthieme-connect.com For example, derivatives of the related benzo[d]isothiazole scaffold have been investigated as potent inhibitors of various biological targets. arkat-usa.org Some have been developed as positive allosteric modulators for metabotropic glutamate (B1630785) receptors, showing potential for treating neurological disorders like Parkinson's disease, while others act as inhibitors of sodium glucose co-transporter 2 (SGLT2) for diabetes treatment. arkat-usa.org Furthermore, the 1,2-benzo[d]isothiazol-3(2H)-one (BITZ) chemotype has been identified as a promising inhibitor of the P. falciparum IspD enzyme, a target for antimalarial drug discovery. liverpool.ac.uk The chemical diversity and demonstrated biological potential of the benzisothiazole core make it a privileged scaffold in the search for new bioactive compounds. arkat-usa.orgontosight.ai
Research Context and Scope for Benzo[c]isothiazol-5-ylboronic acid
The research context for this compound lies at the intersection of the two previously discussed areas: the synthetic utility of arylboronic acids and the biological relevance of the benzisothiazole scaffold. This compound is primarily utilized as a specialized chemical building block for the synthesis of more elaborate molecules. Its bifunctional nature allows chemists to introduce the benzo[c]isothiazole moiety into a target structure using the well-established chemistry of boronic acids, such as the Suzuki-Miyaura coupling.
The scope of its application is largely within drug discovery and medicinal chemistry, where researchers aim to create novel compounds with specific pharmacological profiles. By incorporating the benzo[c]isothiazole unit, scientists can explore how this particular heterocyclic system influences a molecule's interaction with biological targets. For instance, patent literature describes benzisothiazole derivatives as potential inhibitors of KRAS G12C, a key oncogenic protein implicated in several cancers, including lung, pancreatic, and colorectal cancer. google.com The availability of this compound facilitates the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies in such research programs.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1310404-02-4 chemicalbook.comchemshuttle.com |
| Molecular Formula | C₇H₆BNO₂S chemshuttle.comsigmaaldrich.com |
| Molecular Weight | 179.00 g/mol chemshuttle.comsigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| InChI Key | HQNQYXUHTJKKPM-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | OB(O)C1=CC2=CSN=C2C=C1 chemshuttle.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
2,1-benzothiazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQYXUHTJKKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CSN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670402 | |
| Record name | 2,1-Benzothiazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-02-4 | |
| Record name | 2,1-Benzothiazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo C Isothiazol 5 Ylboronic Acid and Its Derivatives
Direct Synthesis Approaches for Benzo[c]isothiazol-5-ylboronic acid
Direct methods for the synthesis of arylboronic acids, including this compound, offer an efficient route to these valuable compounds. Key strategies include the hydrolysis of stable precursors and direct borylation of the aromatic core.
Hydrolysis of Aryltrifluoroboronate Salts
A prevalent and effective method for the preparation of boronic acids is the hydrolysis of potassium organotrifluoroborate salts. nih.govscielo.br These salts are typically stable, crystalline solids that are easier to handle and purify than the corresponding boronic acids. rsc.org The hydrolysis can be achieved under mild conditions, for example, by using silica (B1680970) gel and water. nih.govmdpi.com This method is tolerant of a wide array of functional groups on the aryl ring. nih.gov The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring, with electron-rich systems generally hydrolyzing faster. nih.gov
The general transformation is depicted below:
Ar-BF₃K + 2 H₂O ⇌ Ar-B(OH)₂ + KHF₂ + HF
Researchers have developed various conditions to promote this hydrolysis. For instance, montmorillonite (B579905) K10 clay in water at room temperature has been shown to be an efficient and inexpensive method for converting diverse potassium organotrifluoroborates to their corresponding boronic acids. scielo.br Another approach involves the use of TMSCl/H₂O or LiOH/acetonitrile, although these methods have been primarily demonstrated on aryltrifluoroborate substrates. nih.gov The choice of hydrolytic conditions can be critical to avoid side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. rsc.org
Table 1: Conditions for the Hydrolysis of Aryltrifluoroboronate Salts
| Reagents | Solvent | Temperature | Reference |
| Silica gel, H₂O | EtOAc/H₂O (1:1) | Room Temperature | nih.govmdpi.com |
| Montmorillonite K10 | Water | 25 °C | scielo.br |
| TMSCl, H₂O | - | - | nih.gov |
| LiOH | Acetonitrile | - | nih.gov |
Electrophilic Arene Borylation Strategies
Direct C-H borylation of arenes using electrophilic boron reagents presents an atom-economical route to arylboronic acids and their esters. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials like aryl halides. The reactivity of the arene is a key factor, with electron-rich systems being more susceptible to electrophilic attack. rsc.org
For heteroaromatic compounds, the regioselectivity of the borylation is influenced by the directing effects of the heteroatoms. rsc.orgsci-hub.cat The reaction often requires the use of a strong Lewis acid, such as AlCl₃, to generate a highly electrophilic borenium cation. manchester.ac.uknih.gov The choice of the boron source (e.g., BCl₃, catecholborane) and amine base can also influence the reaction's efficiency and selectivity. nih.gov While powerful, these methods can sometimes be limited by the functional group tolerance due to the harsh reaction conditions. rsc.org
Synthesis of Boronic Ester Precursors (e.g., Pinacol (B44631) Esters)
Boronic esters, particularly pinacol esters, serve as stable and versatile intermediates in organic synthesis. nih.govrsc.org They are often preferred over boronic acids due to their enhanced stability towards air and moisture, and their ease of purification via chromatography. nih.gov
A common method for the synthesis of boronic esters is the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate (B1201080), followed by esterification with pinacol. rsc.org However, a more direct and widely used method is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).
Additionally, boronic esters can be synthesized from potassium organotrifluoroborates. scielo.br For instance, treatment of an organotrifluoroborate with SiCl₄ and methanol, followed by the addition of pinacol, yields the corresponding pinacol boronate ester. nih.gov A more direct conversion can also be achieved under specific conditions, for example, using montmorillonite K10 and molecular sieves in THF. scielo.br
Functionalization and Derivatization Through Cross-Coupling Reactions
Benzo[c]isothiazole (B8754907) derivatives can be readily functionalized through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules.
Suzuki-Miyaura Coupling Protocols for Benzo[c]isothiazole Derivatives
The Suzuki-Miyaura reaction is a powerful tool for coupling arylboronic acids or their esters with aryl halides or triflates. researchgate.netwikipedia.org This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. researchgate.net For benzo[c]isothiazole derivatives, this methodology allows for the introduction of various aryl or heteroaryl substituents at specific positions of the heterocyclic core.
The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components can significantly impact the reaction's yield and efficiency. For example, the coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base. nih.gov Similarly, N-(6-bromobenzo[d]thiazol-2-yl)acetamide has been coupled with different arylboronic pinacol esters or acids using the same catalytic system. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling for Benzothiazole (B30560) Derivatives
| Benzothiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| 2-Amino-6-bromobenzothiazole | Tolyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Moderate | nih.gov |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 80% | mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 4-Methoxyphenyl boronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85% | mdpi.com |
Optimization of Catalytic Systems for Boronic Acid Couplings, including Palladium Catalysts
The efficiency of Suzuki-Miyaura couplings is highly dependent on the catalytic system. researchgate.net The choice of palladium source, ligand, and base are crucial parameters that need to be optimized for a given set of substrates. nih.govmdpi.com
Palladium Catalysts: A variety of palladium sources can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. researchgate.netnih.govmdpi.com The active catalytic species is typically a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst. wikipedia.org
Ligands: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, are widely used. researchgate.netnih.gov The choice of ligand can influence the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.org For challenging couplings, more sophisticated ligands like Xantphos may be required to achieve high efficiency. researchgate.net
Bases: A base is required to activate the boronic acid or ester, forming a more nucleophilic boronate species. wikipedia.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.netnih.gov The choice of base can affect the reaction rate and can also influence the stability of the catalyst and substrates.
The optimization of these parameters is often necessary to achieve high yields, especially when dealing with sterically hindered or electronically deactivated substrates. nih.gov
Base-Catalyzed Substitution Reactions
A key synthetic route to derivatives of benzo[c]isothiazole boronic acid involves base-catalyzed substitution reactions. This methodology is particularly useful for constructing complex molecules by linking different structural units. For instance, the synthesis of boron-based benzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazoles, which are structurally related to benzo[c]isothiazoles, utilizes this approach. mdpi.com
The general strategy involves the reaction of a halogenated nitrobenzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazole with an aminophenylboronic acid pinacol ester. The reaction is facilitated by a base, such as sodium tertiary butoxide (tBuONa) or triethylamine (B128534) (Et3N), in a suitable solvent like dimethylformamide (DMF) or acetonitrile. mdpi.com The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and enabling the substitution reaction to proceed.
For example, 5-chloro-4-nitrobenzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazole can be reacted with 4-aminophenylboronic acid pinacol ester in DMF at elevated temperatures to yield the corresponding substituted product. mdpi.com Similarly, reactions can be carried out at room temperature using a strong base like tBuONa. mdpi.com These boronic acid pinacol esters are important intermediates that can subsequently be converted to the corresponding boronic acids. mdpi.com
Table 1: Examples of Base-Catalyzed Substitution for Boron-Based Benzothiadiazole Synthesis mdpi.com
| Starting Material 1 | Starting Material 2 | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 5-chloro-4-nitrobenzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazole | 4-aminophenylboronic acid pinacol ester | - | DMF | 90 °C, 3 h | 5-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)-4-nitrobenzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazole |
| 5-chloro-4-nitrobenzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazole | 4-(aminomethyl)phenylboronic acid pinacol ester | tBuONa | DMF | 25 °C, 16 h | 5-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)methyl)-4-nitrobenzo[c] jimcontent.comrsc.orgresearchgate.netthiadiazole |
This table is generated based on synthetic procedures for structurally related compounds as described in the source.
General Catalytic Applications of Arylboronic Acids in Organic Synthesis
Arylboronic acids are versatile reagents in organic synthesis, not only as coupling partners in cross-coupling reactions but also as effective catalysts for a variety of transformations. Their utility as catalysts stems from the unique electronic properties of the boron atom.
Lewis Acid Catalysis in Condensation Reactions
Arylboronic acids function as efficient Lewis acid catalysts, particularly in condensation reactions that involve the formation of a new bond with the elimination of a small molecule, typically water. The Lewis acidity arises from the vacant p-orbital on the boron atom, which can accept a pair of electrons. jimcontent.com
This catalytic activity is prominently featured in the direct dehydrative condensation of carboxylic acids with amines to form amides. jimcontent.comnih.gov In this process, the arylboronic acid activates the carboxylic acid. The reaction often requires the removal of water, which can be achieved through azeotropic reflux using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. jimcontent.com A range of solvents such as toluene, xylene, or mesitylene (B46885) are commonly employed. jimcontent.com
The catalytic cycle is believed to involve the formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the arylboronic acid. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The efficiency of the catalyst can be enhanced by modifying the aryl group of the boronic acid. For instance, electron-deficient arylboronic acids, such as those with trifluoromethyl or pentafluorophenyl substituents, often exhibit improved catalytic activity. rsc.org
Beyond amide synthesis, arylboronic acid catalysis extends to other condensation reactions, including the C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols and the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. rsc.orgacs.org In these cases, the boronic acid activates the alcohol or carbonyl group, facilitating the carbon-carbon bond formation.
Table 2: Examples of Condensation Reactions Catalyzed by Arylboronic Acids
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Amide Synthesis | Carboxylic Acid | Amine | Arylboronic Acid | Moderate to High | jimcontent.comnih.gov |
| C-Alkylation | 1,3-Diketone | Secondary Benzylic Alcohol | Pentafluorophenylboronic acid | Up to 98% | acs.org |
| 2H-Chromene Synthesis | Phenol (B47542) | α,β-Unsaturated Carbonyl | 3,5-(CF₃)₂-C₆H₃B(OH)₂ | Good | rsc.org |
This table summarizes general findings from the cited literature on arylboronic acid catalysis.
Research Applications and Functionalization of Benzo C Isothiazol 5 Ylboronic Acid
Utilization as a Versatile Building Block in Complex Organic Synthesis
The presence of the boronic acid group makes Benzo[c]isothiazol-5-ylboronic acid an exceptionally useful intermediate in organic synthesis. Organoboron compounds are widely employed as building blocks because they are stable, generally non-toxic, and can participate in a wide range of synthetic reactions, most notably metal-catalyzed cross-coupling processes like the Suzuki–Miyaura reaction. nih.gov This reaction is a powerful method for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures. nih.gov
This compound serves as a key precursor for the synthesis of novel and complex heterocyclic systems. The boronic acid functional group can be readily coupled with a variety of halogenated or otherwise activated heterocyclic partners. This versatility allows chemists to incorporate the benzo[c]isothiazole (B8754907) scaffold into larger, more intricate molecular designs. Thiazole (B1198619) derivatives, in particular, have garnered considerable attention in chemical research due to their presence in numerous biologically active compounds with a broad range of activities, including anticancer and antimicrobial properties. nih.gov The ability to use this compound in established coupling methodologies facilitates the efficient assembly of new thiazole-containing heterocyclic structures for further investigation.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and related frameworks is a central theme in materials science and organic chemistry. nih.gov this compound can be utilized in synthetic strategies aimed at producing complex polycyclic aromatic structures. Through palladium-catalyzed cross-coupling reactions, the benzo[c]isothiazole unit can be fused or linked to other aromatic rings. This methodology provides a controlled and efficient route to building larger, conjugated systems that may have applications in materials science or as intermediates for other complex targets. The preparation of such frameworks often involves a stepwise approach, where boronic acids provide a reliable method for introducing specific aromatic subunits. nih.gov
Biological and Medicinal Chemistry Research Applications
The incorporation of boron into heterocyclic molecules is an established strategy in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.net Boron-containing compounds can form unique bonds with biological targets, leading to novel mechanisms of action. nih.govresearchgate.net Boronic acids themselves are considered bioisosteres of carboxylic acids and are valued for their unique physicochemical properties. nih.gov
There is a growing research interest in the development of boron-based heterocycles as potential drugs. nih.govdntb.gov.uamdpi.comresearchgate.net The benzo[c]isothiazole scaffold, when combined with a boronic acid group, presents a unique pharmacophore for drug design. Research efforts have focused on synthesizing new series of boron-containing heterocycles, such as boron-based benzo[c] nih.govdntb.gov.uaresearchgate.netoxadiazoles and benzo[c] nih.govdntb.gov.uaresearchgate.netthiadiazoles, as potential anticancer agents. dntb.gov.uamdpi.comresearchgate.net These efforts highlight a broader strategy where boronic acid precursors are used to generate libraries of novel compounds for biological screening. researchgate.net
The benzo[c]isothiazole core is a key structural feature in the development of targeted therapies. Its rigid, planar structure can be functionalized to achieve specific interactions with biological macromolecules, such as enzymes.
The Mediator complex-associated kinases CDK8 and CDK19 have been identified as transcriptional co-regulators implicated in several types of cancer, making them attractive targets for therapeutic intervention. sc.edu The benzo[c]isothiazole scaffold has been successfully employed as a core element in the design of potent and selective dual inhibitors of CDK8 and CDK19. nih.gov
In one such study, researchers utilized structure-based drug design to develop a novel series of inhibitors. A key finding was that a 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative showed potent enzymatic inhibitory activity against both CDK8 and CDK19. nih.gov Further optimization of this scaffold, including the introduction of a substituted 3-pyridyloxy group, led to compounds with excellent potency, improved physicochemical properties, and high kinase selectivity. nih.gov The high specificity of the optimized compound was attributed to a key interaction between its pyridyl group and the Met174 residue within the DMG activation loop of CDK8. nih.gov These findings underscore the importance of the benzo[c]isothiazole framework, for which this compound is a valuable synthetic precursor, in creating targeted kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of Benzoisothiazole-Based Compounds against CDK8 and CDK19
| Compound | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) |
|---|---|---|
| 29a | 0.76 | 1.7 |
| 52h | 0.46 | 0.99 |
Data sourced from a study on the design and synthesis of selective CDK8/19 dual inhibitors. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.
Development of Small Molecule Modulators for Specific Biological Targets
Immune Checkpoint Inhibition (e.g., PD-L1)
The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a clinically validated strategy in cancer immunotherapy. While monoclonal antibodies dominate this therapeutic space, there is a significant research effort to develop small molecule inhibitors that can offer advantages such as oral bioavailability. The benzoisothiazole scaffold has shown promise in this area.
Recent studies have focused on the design and synthesis of derivatives of the isomeric benzo[d]isothiazole as potent PD-1/PD-L1 inhibitors. researchgate.net Through a "ring fusion" strategy, researchers have successfully developed benzo[d]isothiazole-based compounds that exhibit strong inhibitory activity against the PD-1/PD-L1 interaction. researchgate.netnih.gov For instance, a series of benzo[d]isothiazole derivatives were designed based on the structure of known inhibitors, leading to compounds with nanomolar efficacy in homogeneous time-resolved fluorescence (HTRF) assays. nih.gov One notable compound, LLW-018, demonstrated an IC50 value of 2.61 nM. nih.gov These findings suggest that the benzoisothiazole core can serve as an effective scaffold for developing new immune checkpoint inhibitors. The presence of the boronic acid group in This compound offers a valuable handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize binding to the PD-L1 dimer interface.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, PI3K is a major target for cancer drug development. Research has indicated that thiazole and its fused-ring derivatives, such as benzothiazole (B30560), can act as potent PI3K inhibitors. nih.gov
Several studies have reported on benzothiazole derivatives exhibiting significant inhibitory activity against various PI3K isoforms. nih.gov For example, compounds incorporating a benzothiazole scaffold have been developed as dual PI3K/mTOR inhibitors, demonstrating potent antiproliferative effects in cancer cell lines. nih.gov The structural similarities between benzothiazole and benzo[c]isothiazole suggest that the latter could also serve as a valuable scaffold for the design of novel PI3K inhibitors. The boronic acid functionality of This compound could be exploited to interact with key residues in the ATP-binding pocket of PI3K or to serve as a synthetic precursor for a diverse library of derivatives for screening.
Exploration of Benzo[c]isothiazole and Related Scaffolds in Drug Discovery Research
The benzo[c]isothiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for drug discovery programs.
Scaffold Hopping Strategies for Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known lead compound but with improved properties such as potency, selectivity, or pharmacokinetics. namiki-s.co.jpacs.org This technique often involves replacing a core molecular structure with a bioisosteric equivalent.
The benzo[c]isothiazole scaffold can be considered a viable candidate for scaffold hopping exercises. For instance, in the development of kinase inhibitors, researchers have successfully employed scaffold hopping from known inhibitor classes to novel heterocyclic systems. nih.gov One could envision a strategy where a known kinase inhibitor with a different heterocyclic core is "hopped" to a benzo[c]isothiazole framework to explore new intellectual property space and potentially discover compounds with a superior therapeutic profile. The reverse is also true, where the benzo[c]isothiazole core of a moderately active compound could be replaced with other bicyclic heteroaromatics to optimize its properties. For example, a study on ROCK inhibitors utilized a core-hopping strategy to replace an acetamido-thiazole scaffold with a benzoazepinone ring, leading to potent and selective inhibitors. nih.gov This highlights the potential of exploring different scaffolds to improve on an initial hit.
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding the structure-activity relationship (SAR) is fundamental to the optimization of a lead compound into a clinical candidate. For the related benzothiazole scaffold, extensive SAR studies have been conducted, revealing key insights into the structural requirements for various biological activities. benthamscience.comdntb.gov.ua Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are often crucial for their biological effects. benthamscience.com
For the benzo[c]isothiazole scaffold, systematic derivatization and subsequent biological evaluation would be necessary to establish a clear SAR. The presence of the boronic acid at the 5-position of This compound provides an excellent starting point for such studies. The boronic acid can be readily converted into a wide array of functional groups, allowing for a thorough investigation of how different substituents at this position influence biological activity. Furthermore, modifications to the core benzo[c]isothiazole ring system itself would also be crucial in building a comprehensive SAR model.
Contributions to Materials Science and Supramolecular Chemistry
Beyond its applications in drug discovery, the unique electronic and structural features of This compound make it a promising building block for the creation of novel functional materials.
Design of Advanced Functional Materials, including Boron-Doped Systems
Arylboronic acids are versatile precursors in materials science due to their ability to participate in a variety of chemical transformations and their inherent electronic properties. nih.gov They are widely used in the synthesis of polymers, covalent organic frameworks (COFs), and other functional materials. nih.gov The boronic acid moiety can be used to create materials with specific optical, electronic, or sensing properties.
The incorporation of boron into carbon-based materials, creating boron-doped systems, is a known strategy to modulate their electronic properties and enhance their performance in applications such as catalysis and energy storage. science.govThis compound could serve as a precursor for the synthesis of boron-doped materials with unique characteristics imparted by the heteroaromatic benzo[c]isothiazole unit. The nitrogen and sulfur atoms in the heterocyclic ring could further contribute to the material's properties, for example, by providing coordination sites for metal ions or by influencing its photophysical behavior. Furthermore, the synthesis of boron-based benzo[c] researchgate.netnih.govbenthamscience.comoxadiazoles and benzo[c] researchgate.netnih.govbenthamscience.comthiadiazoles has been reported, highlighting the utility of boronic acid functionalized heterocycles in creating new molecular entities with potential applications in materials science. mdpi.com
Development of Organic Dyes and Optoelectronic Materials
The benzo[c]isothiazole scaffold is a valuable heterocyclic motif for the construction of advanced organic materials. Its integration into larger π-conjugated systems, a prerequisite for organic dyes and optoelectronic materials, is facilitated by functional handles that permit robust carbon-carbon bond formation. This compound serves as a key building block for this purpose, primarily through its utility in palladium-catalyzed cross-coupling reactions.
The boronic acid group is particularly amenable to the Suzuki-Miyaura coupling reaction, a powerful and versatile method for creating biaryl linkages. youtube.comnih.gov This reaction involves coupling the organoborane with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgacs.org By employing this compound, chemists can strategically incorporate the electron-accepting benzo[c]isothiazole unit into donor-π-acceptor (D-π-A) architectures. These architectures are fundamental to the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs) and fluorescent probes. nih.govepfl.ch
The electronic properties of the resulting materials can be finely tuned by selecting appropriate coupling partners. The benzoisothiazole core and its isomers, like the widely studied 2,1,3-benzothiadiazole, are known for their strong electron-withdrawing nature and high photostability. nih.gov This characteristic is crucial for developing materials with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern their absorption, emission, and charge-transport properties. gla.ac.uk The incorporation of these heterocycles often leads to materials with absorption profiles extending into the visible or near-infrared regions of the electromagnetic spectrum. worldscientific.com
The photophysical properties of dyes and materials incorporating benzothiazole and benzothiadiazole derivatives are extensively documented. These properties are highly dependent on the molecular structure and the surrounding environment.
Table 1: Representative Photophysical Properties of Benzothiadiazole-Based Dyes
| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Triphenylamine-Benzothiadiazole Derivative (HKK-BTZ4) | 482 | 676 | THF | Not Reported |
| N-substituted Benzothiadiazole (LD-BTD1) | 465 | 590 | Toluene | 0.99 |
| N-substituted Benzothiadiazole (LD-BTD1) | 495 | 670 | Water + 5% DMSO | 0.01 |
Data sourced from studies on benzothiadiazole derivatives, which share structural and electronic similarities with benzo[c]isothiazoles. HKK-BTZ4 data from epfl.ch, LD-BTD1 data from nih.gov.
Investigation of Chalcogen Bonding in Molecular Recognition and Material Design
The sulfur atom in the benzo[c]isothiazole ring plays a critical role in directing intermolecular organization through a noncovalent interaction known as chalcogen bonding. d-nb.infoscilit.com A chalcogen bond is a net attractive interaction that occurs between an electrophilic region associated with a chalcogen atom (the σ-hole) in one molecule and a nucleophilic region, such as a lone pair on a nitrogen, oxygen, or halogen atom, in another. d-nb.infoiucr.org This interaction is analogous to the more familiar halogen bond and hydrogen bond.
The strength and directionality of chalcogen bonds make them a powerful tool in crystal engineering and the design of supramolecular assemblies. d-nb.info In sulfur-containing heterocycles like isothiazole (B42339), the sulfur atom can act as a σ-hole donor, engaging in specific and predictable interactions that guide the packing of molecules in the solid state. rsc.orgrsc.org These interactions influence the final architecture of the material, which in turn dictates its bulk properties, including its electronic and optical characteristics.
Computational and crystallographic studies have provided detailed insights into the nature of these interactions. rsc.orgrsc.orgrsc.org For instance, in a series of structurally characterized azole-substituted derivatives, compounds containing isothiazole and thiazole rings were shown to exhibit pronounced intramolecular chalcogen bonds. rsc.orgrsc.org The analysis of bond distances, angles, and electron density distribution confirms the presence and quantifies the strength of these interactions. dntb.gov.uamdpi.com The distance between the sulfur and the interacting nucleophile is typically shorter than the sum of their van der Waals radii, providing clear evidence of a bonding interaction. rsc.org
Quantum chemical simulations and methods like Natural Bond Orbital (NBO) analysis can further validate the chalcogen bond by identifying the specific orbital interactions responsible for the attraction, such as the charge transfer from a lone pair of the acceptor atom to a σ* antibonding orbital of the C–S bond. rsc.orgrsc.org
Table 2: Crystallographic and Computational Data for Intramolecular Chalcogen Bonds in an Isothiazole Derivative
| Interaction Type | Parameter | Value | Method |
|---|---|---|---|
| S···O Chalcogen Bond | S···O Distance | < 3.32 Å | X-ray Diffraction |
| LP(O) → σ*(C–S) Stabilization Energy | Reported as significant | NBO Analysis |
Data derived from a combined crystallographic and computational study on an isothiazole-containing compound, demonstrating key indicators of a chalcogen bond. rsc.orgrsc.org The S···O distance being less than the sum of the van der Waals radii (3.32 Å) is a primary indicator.
By leveraging the chalcogen bonding capabilities of the benzo[c]isothiazole moiety, researchers can design novel materials with tailored solid-state structures for applications in molecular recognition and advanced functional materials.
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular framework.
For Benzo[c]isothiazol-5-ylboronic acid, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the benzo[c]isothiazole (B8754907) ring system, as well as a characteristic signal for the acidic protons of the boronic acid group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide information about the connectivity of the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would indicate their electronic environment, for instance, distinguishing between aromatic carbons and the carbon atom bonded to the boron atom.
While specific, experimentally verified NMR data for this compound is not widely available in public scientific literature, a hypothetical data table based on related structures is presented below for illustrative purposes.
| Analysis | Hypothetical NMR Data |
| ¹H NMR (in DMSO-d₆) | δ 9.1 (s, 1H), 8.3-7.8 (m, 3H), 2.5 (s, 2H, B(OH)₂) |
| ¹³C NMR (in DMSO-d₆) | δ 160-120 (aromatic carbons), ~130 (C-B) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound, with a molecular formula of C₇H₆BNO₂S, the expected exact mass would be approximately 179.02 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.
The fragmentation pattern observed in the mass spectrum would provide further confirmation of the structure. Common fragmentation pathways for boronic acids involve the loss of water (H₂O) and boric acid (H₃BO₃). The fragmentation of the benzo[c]isothiazole ring would also produce characteristic ions.
| Analysis | Expected Mass Spectrometry Data |
| Molecular Ion Peak (M⁺) | m/z ≈ 179 |
| Key Fragmentation Peaks | Loss of H₂O, loss of B(OH)₂, fragments corresponding to the benzo[c]isothiazole core |
Other Advanced Spectroscopic Methods (e.g., UV-Vis, IR)
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic rings in this compound. The UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max) that are indicative of the electronic structure of the benzoisothiazole system.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid group (a broad band around 3300 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), and the C=N and C=C stretching vibrations of the aromatic ring system.
While specific experimental data for these spectroscopic methods for this compound are not readily found in publicly accessible research, the combination of these techniques would be essential for its unambiguous characterization.
Future Directions and Emerging Research Avenues for Benzo C Isothiazol 5 Ylboronic Acid
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research into Benzo[c]isothiazol-5-ylboronic acid and its analogues is contingent upon the availability of efficient and environmentally benign synthetic methodologies. While established methods for synthesizing aryl boronic acids exist, future research will likely focus on overcoming current limitations and aligning with the principles of green chemistry.
Key areas for development include:
Direct C-H Borylation: A primary goal is the development of catalytic systems for the direct C-H borylation of the benzo[c]isothiazole (B8754907) core. This atom-economical approach would bypass the need for pre-functionalized starting materials, such as halo-derivatives, thereby reducing waste and simplifying synthetic sequences. nih.gov
Novel Catalytic Systems: Exploration of catalysts based on earth-abundant metals or even metal-free conditions could provide more sustainable alternatives to precious metal catalysts like palladium, which are often used in cross-coupling reactions to install the boronic acid group. nih.gov
Flow Chemistry: The implementation of continuous flow technologies could enhance the safety, scalability, and reproducibility of synthetic routes. Flow chemistry allows for precise control over reaction parameters, potentially improving yields and reducing reaction times for the synthesis and subsequent derivatization of this compound.
Identification of Novel Biological Targets and Therapeutic Modalities
The structural motifs present in this compound suggest a broad potential for biological activity. The boronic acid group is a key pharmacophore in several approved drugs, known for its ability to form reversible covalent bonds with active site serines in proteases. nih.gov The benzoisothiazole core is also a "privileged structure" found in various bioactive compounds. Future research will focus on systematically exploring the therapeutic potential of this scaffold.
Emerging therapeutic areas include:
Oncology: Inspired by research on related boron-containing benzothiadiazoles, derivatives of this compound are being investigated as potential anticancer agents. mdpi.com A key area of interest is the development of inhibitors for tumor hypoxia, a condition that promotes cancer metastasis and resistance to therapy. mdpi.comdntb.gov.uaconsensus.app Other potential targets include protein tyrosine phosphatases like SHP2 and PTP1B, which are implicated in cancer cell signaling. mdpi.com
Neurodegenerative Diseases: The benzothiadiazole scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease through mechanisms such as acetylcholinesterase (AChE) inhibition. mdpi.com This provides a rationale for screening this compound derivatives for similar activities.
Infectious Diseases: Benzothiazole (B30560) and benzisothiazole derivatives have demonstrated a wide spectrum of antimicrobial activities. mdpi.com Future work could involve synthesizing and screening libraries of this compound derivatives against various bacterial and fungal pathogens, including drug-resistant strains.
| Potential Therapeutic Area | Specific Molecular Target/Mechanism | Rationale based on Related Structures |
| Oncology | Hypoxia-Inducing Factor-1 (HIF-1) Inhibition | Boron-based benzo[c] nih.govmdpi.comhoelzel-biotech.comthiadiazoles are being developed as hypoxia inhibitors. mdpi.comdntb.gov.ua |
| SHP2 & PTP1B Inhibition | Novel benzo[c] nih.govmdpi.comhoelzel-biotech.comthiadiazole derivatives have shown inhibitory activity against these phosphatases. mdpi.com | |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | Arylsulfanyl-benzo-2,1,3-thiadiazoles have displayed anti-amnesic and AChE inhibitory activity. mdpi.com |
| Infectious Diseases | General Antimicrobial/Antifungal | Benzothiadiazole derivatives are known to exhibit antifungal and antibacterial properties. mdpi.com |
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials development. For this compound, these methods can provide deep insights into its behavior and guide the synthesis of new derivatives with enhanced properties.
Future computational efforts will likely involve:
Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. Such models, as have been used for other boronic acid inhibitors, can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking and Virtual Screening: High-throughput virtual screening campaigns can be used to dock libraries of virtual this compound derivatives against the 3D structures of various biological targets. This can help identify novel protein targets and predict the binding modes of potential inhibitors.
ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Applying these models to this compound derivatives can help identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing late-stage failures.
Reaction Mechanism Simulation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of synthetic reactions. This understanding can guide the optimization of reaction conditions to improve yields and selectivity.
Integration of this compound into Multifunctional Chemical Systems
The unique electronic properties of the benzoisothiazole ring, combined with the reactivity of the boronic acid group, make this molecule an attractive building block for more complex, multifunctional systems. This extends its potential applications beyond medicine into the realm of materials science and chemical biology.
Emerging areas of integration include:
Hybrid Molecules and Conjugates: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug design. mdpi.com this compound can be linked to other bioactive moieties to create hybrid drugs with dual or synergistic modes of action.
Chemical Probes and Sensors: The boronic acid group is well-known for its ability to bind with diols, such as those found in saccharides. This property can be exploited to design fluorescent or colorimetric sensors for biologically important sugars or glycoproteins, with the benzo[c]isothiazole core acting as a signaling unit.
Organic Electronics: Related benzothiadiazole (BTD) structures are valued in materials science for their photoluminescent properties and are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and dyes. mdpi.com The incorporation of the boronic acid group onto the benzo[c]isothiazole scaffold could be used to tune the electronic properties of these materials or to facilitate cross-coupling reactions for the synthesis of advanced organic polymers.
| Application Area | Integration Strategy | Potential Functionality |
| Medicinal Chemistry | Molecular Hybridization | Creating dual-action drugs by linking to another pharmacophore. mdpi.com |
| Chemical Biology | Conjugation to Fluorophores | Development of chemical probes and sensors for diol-containing biomolecules. |
| Materials Science | Polymerization via Cross-Coupling | Synthesis of novel organic semiconductors for applications in OLEDs and photovoltaics. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for Benzo[c]isothiazol-5-ylboronic acid, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or halogenation followed by Miyaura borylation. For example, pinacol ester intermediates (e.g., Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester) are hydrolyzed under acidic conditions to yield the boronic acid . Purity validation employs HPLC (e.g., 99% purity confirmed at 220 nm absorption) and elemental analysis (C, H, N percentages) .
- Key Data :
- Molecular Formula: C12H15BN2O2S .
- Storage: 0–6°C to prevent boronic acid dimerization .
Q. What are the critical handling and stability considerations for this compound?
- Methodological Answer : Store at 0–6°C in airtight, moisture-free containers to avoid hydrolysis or oxidation . Stability is monitored via periodic <sup>1</sup>H/<sup>11</sup>B NMR to detect boroxine formation. For long-term storage, lyophilization is recommended.
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura reactions using this boronic acid be systematically addressed?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DOE):
- Catalysts : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like SPhos .
- Bases : Compare K2CO3 (protic conditions) vs. CsF (aprotic media).
- Solvents : Evaluate THF (polar aprotic) vs. DME for sterically hindered aryl halides.
- Data Analysis : Track coupling efficiency via LC-MS and isolate side products (e.g., protodeboronation byproducts) .
Q. What computational tools aid in designing retrosynthetic pathways for derivatives?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to prioritize feasible routes. For example, Template_relevance Reaxys identifies precedented boronate ester formations, while Template_relevance Pistachio_ringbreaker suggests disconnections for fused heterocycles .
- Case Study : Retrosynthesis of benzoisothiazole derivatives may involve cyclization of thioamide intermediates or cross-coupling with halogenated precursors.
Q. How do substituents on the benzoisothiazole ring influence boronic acid reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO2) enhance electrophilicity of the boron atom, accelerating cross-coupling but increasing susceptibility to hydrolysis. Steric hindrance at the 4-position reduces coupling efficiency with bulky aryl halides. SAR studies on analogous benzisoxazole systems show bioactivity trends linked to substituent polarity .
- Experimental Design : Synthesize derivatives with -Cl, -OCH3, or -CF3 groups and compare reaction rates via kinetic studies.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reactivity across solvents?
- Methodological Answer : Conflicting data (e.g., high yields in THF vs. low yields in DMSO) may arise from solvent coordination to boron or palladium. Systematic evaluation includes:
Solvent Screening : Test dielectric constant and coordinating ability.
NMR Titration : Assess boronic acid-solvent interactions (e.g., B-O bonding in DMSO).
DFT Calculations : Model transition states to identify solvent-dependent energy barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
